molecular formula C23H40O5 B1616658 Tetraoxyethylene nonylphenyl ether CAS No. 27176-97-2

Tetraoxyethylene nonylphenyl ether

Cat. No.: B1616658
CAS No.: 27176-97-2
M. Wt: 396.6 g/mol
InChI Key: XXSIKMDLPWYFIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraoxyethylene nonylphenyl ether (CAS 9002-93-1), also known as nonylphenol ethoxylate with 4 ethylene oxide (EO) units, is a nonionic surfactant belonging to the alkylphenol ethoxylate (APE) family. Its chemical formula is C₉H₁₉C₆H₄(OCH₂CH₂)₄OH, featuring a branched nonylphenyl hydrophobic group and a hydrophilic polyethylene glycol chain. This compound is widely used in industrial applications, including detergents, emulsifiers, and nanoparticle synthesis templates .

APEs like this compound are synthesized via ethoxylation, where nonylphenol reacts with ethylene oxide under catalytic conditions. The number of EO units (here, 4) critically determines its hydrophilic-lipophilic balance (HLB), solubility, and surfactant efficacy .

Properties

CAS No.

27176-97-2

Molecular Formula

C23H40O5

Molecular Weight

396.6 g/mol

IUPAC Name

2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C23H40O5/c1-2-3-4-5-6-7-8-11-22-12-9-10-13-23(22)28-21-20-27-19-18-26-17-16-25-15-14-24/h9-10,12-13,24H,2-8,11,14-21H2,1H3

InChI Key

XXSIKMDLPWYFIJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCO

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCO

Other CAS No.

27176-97-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table compares tetraoxyethylene nonylphenyl ether with other alkylphenol ethoxylates and glycol ethers:

Compound Name CAS Number Alkyl Chain EO Units Molecular Weight (g/mol) Key Applications
This compound 9002-93-1 Nonyl (C₉) 4 ~396 Nanoparticle synthesis, emulsifiers
Octoxynol-9 (Octylphenol ethoxylate) 9002-93-1 Octyl (C₈) 9 ~616 Detergents, spermicidal agents
Laureth-4 (Dodecyl ethoxylate) 5274-68-0 Dodecyl (C₁₂) 4 ~410 Cosmetics, lubricants
Nonylphenol ethoxylate-10 (NP-10) 9016-45-9 Nonyl (C₉) 10 ~660 Industrial cleaners, textile processing
Tetraethylene glycol dimethyl ether (Tetraglyme) 143-24-8 - 4 ~222 Solvent, battery electrolytes

Notes:

  • Alkyl chain length governs hydrophobicity: Longer chains (e.g., dodecyl in Laureth-4) enhance oil solubility but reduce water dispersibility compared to nonyl/octyl chains .
  • EO units modulate HLB: Higher EO counts (e.g., NP-10) increase water solubility and reduce critical micelle concentration (CMC). This compound (4 EO) has intermediate HLB (~10–12), suitable for stabilizing emulsions in nanoparticle synthesis .

Physicochemical Properties

Critical Micelle Concentration (CMC):
  • This compound: ~0.05–0.1 mM (varies with temperature and ionic strength) .
  • Octoxynol-9: ~0.01 mM (lower CMC due to higher EO units enhancing micelle stability) .
  • Laureth-4 : ~0.2 mM (higher CMC due to longer alkyl chain reducing water solubility) .
Toxicity and Environmental Impact:
  • This compound and other APEs degrade into persistent metabolites like nonylphenol, which exhibit endocrine-disrupting effects in aquatic organisms .
  • NP-10 (10 EO) has shown reproductive toxicity in rats at subchronic exposure levels (150 mg/kg/day), while Laureth-4 is less toxic due to reduced bioaccumulation .
  • Regulatory Status: The EU restricts APEs in consumer products (ECHA SVHC list), whereas Laureth-4 and tetraglyme face fewer restrictions due to lower ecotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.